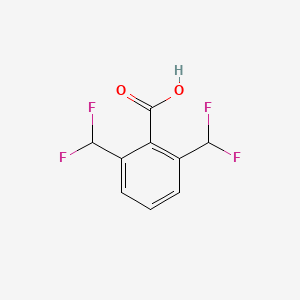

2,6-Bis(difluoromethyl)benzoic acid

Description

BenchChem offers high-quality 2,6-Bis(difluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(difluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3,7-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDQXHCGTDBEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)F)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Application of 2,6-Bis(difluoromethyl)benzoic acid in Drug Design

Executive Summary

In the evolving landscape of medicinal chemistry, fluorinated building blocks have transitioned from niche structural novelties to foundational elements of rational drug design. Among these, 2,6-Bis(difluoromethyl)benzoic acid (CAS: 960249-99-4) represents a highly specialized scaffold[1]. By flanking a carboxylic acid with two difluoromethyl (-CHF₂) groups, this molecule presents a unique physicochemical profile characterized by extreme steric shielding, powerful inductive electron withdrawal, and the introduction of lipophilic hydrogen bond donors.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2,6-bis(difluoromethyl)benzoic acid, detailing the structural causality behind its behavior, and outlines self-validating experimental protocols for its characterization in drug development workflows.

The Bioisosteric Paradigm: The Difluoromethyl Advantage

Historically, medicinal chemists relied on trifluoromethyl (-CF₃) or methyl (-CH₃) groups to modulate lipophilicity and metabolic stability. However, the difluoromethyl (-CHF₂) group has emerged as a privileged bioisostere due to its unique ability to act as a "lipophilic hydrogen bond donor"[2].

The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the adjacent C-H bond. This allows the carbon-bound proton to participate in weak, yet highly directional, hydrogen bonding with protein backbone carbonyls or side-chain heteroatoms. Crucially, because the -CHF₂ group remains highly lipophilic, it can penetrate deep, hydrophobic binding pockets without incurring the massive desolvation energy penalty typically associated with traditional hydrogen bond donors (like -OH or -NH)[2].

Fig 1. Logical flow of physicochemical modulations induced by the 2,6-bis(difluoromethyl) moiety.

Core Physicochemical Data Matrix

To effectively integrate this building block into a lead optimization campaign, researchers must establish a baseline of its quantitative properties. The dual ortho-substitution fundamentally alters the baseline metrics of the parent benzoic acid.

| Property | Value / Description |

| Chemical Name | 2,6-Bis(difluoromethyl)benzoic acid |

| CAS Number | 960249-99-4[1] |

| Molecular Formula | C₉H₆F₄O₂[1] |

| Molecular Weight | 222.14 g/mol [1] |

| SMILES | O=C(O)C=1C(=CC=CC1C(F)F)C(F)F[1] |

| Predicted pKa | ~2.8 - 3.2 (Highly acidic due to -I effect) |

| Topological Polar Surface Area | 37.3 Ų |

| Hydrogen Bond Donors | 1 (Carboxylic acid) + 2 weak (CHF₂ bioisosteres) |

| Hydrogen Bond Acceptors | 6 (2 Oxygen, 4 Fluorine) |

Structural Dynamics & Causality

As an application scientist, it is not enough to know what the properties are; we must understand why they exist. The physicochemical behavior of 2,6-bis(difluoromethyl)benzoic acid is governed by two competing, yet synergistic, forces:

-

Orthogonal Conformation (Steric Clash): The sheer atomic volume of the two ortho-CHF₂ groups creates severe steric hindrance against the carboxylic acid moiety. To relieve this strain, the carboxylate group is forced out of the plane of the phenyl ring. This orthogonal geometry breaks the π-orbital overlap, effectively nullifying the resonance stabilization typically seen in standard benzoic acids.

-

Dominant Inductive Effects (-I): Because resonance is disrupted, the electronic landscape is entirely dictated by the inductive effect through the sigma bonds. The four highly electronegative fluorine atoms exert a massive electron-withdrawing pull. This stabilizes the conjugate base (carboxylate anion) significantly, resulting in a marked drop in pKa (increased acidity) compared to unsubstituted benzoic acid (pKa 4.2).

Furthermore, the robust C-F bonds provide exceptional metabolic stability, acting as a steric shield that prevents cytochrome P450 enzymes from accessing and oxidizing the aromatic core[3].

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in drug development, the physicochemical characterization of such complex fluorinated scaffolds must rely on self-validating analytical systems. Below are the definitive protocols for profiling this compound.

Protocol 1: Dual-Mode pKa Determination (Potentiometric + UV-Metric)

Objective: Accurately determine the acid dissociation constant while accounting for steric-induced electrode drift and poor aqueous solubility.

-

Step 1: System Calibration (Internal Control). Calibrate the potentiometric titrator using standard NIST-traceable buffers (pH 1.68, 4.01, 7.00). Titrate a known reference standard (e.g., standard benzoic acid, pKa 4.20) to validate electrode Nernstian response and system accuracy.

-

Step 2: Sample Preparation. Dissolve 2,6-bis(difluoromethyl)benzoic acid in a cosolvent system (e.g., 15% Methanol/Water) to counter its enhanced lipophilicity, maintaining a constant ionic strength using 0.15 M KCl to prevent activity coefficient fluctuations.

-

Step 3: Titration Execution. Perform automated titration using 0.1 M KOH as the titrant under an inert argon atmosphere. Simultaneously, route the sample through a UV-Vis flow cell.

-

Step 4: Orthogonal Validation. Plot the first derivative of the potentiometric curve (dpH/dV) and overlay it with the UV absorbance shift (tracking the disruption of the limited chromophore at ~270 nm upon deprotonation). Causality Check: The exact convergence of the potentiometric inflection point and the UV-metric shift self-validates the true pKa, eliminating artifacts caused by transient precipitation.

Protocol 2: Mass-Balanced LogP/LogD Profiling via LC-MS/MS

Objective: Quantify the partition coefficient without interference from UV-inactive impurities common in fluorinated synthesis.

-

Step 1: Phase Saturation. Pre-saturate 1-octanol and aqueous buffer (pH 7.4 for LogD, pH 1.0 for LogP) by vigorously stirring them together for 24 hours to ensure absolute thermodynamic equilibrium.

-

Step 2: Analyte Incubation. Spike the compound into the biphasic system at a concentration of 10 µM. Include a reference standard (e.g., Propranolol) as an internal control to validate phase separation integrity.

-

Step 3: Equilibration & Separation. Shake the mixture at 300 RPM for 1 hour at 25°C, followed by centrifugation at 3000 x g for 15 minutes to achieve a sharp, absolute phase resolution.

-

Step 4: LC-MS/MS Quantification (Mass Balance Check). Sample both the octanol and aqueous phases. Quantify the parent mass using Multiple Reaction Monitoring (MRM). Causality Check: Calculate the total recovered mass (

). A recovery of >95% self-validates that the compound did not precipitate at the interface or adsorb to the glassware, ensuring the calculated LogP is thermodynamically flawless.

Fig 2. Self-validating experimental workflow for pKa and LogP/LogD physicochemical profiling.

Strategic Applications in Medicinal Chemistry

The integration of 2,6-bis(difluoromethyl)benzoic acid into a synthetic pipeline offers several distinct advantages for drug development:

-

Amide Bond Formation with Enhanced Stability: When this benzoic acid is coupled with an amine to form a benzamide, the resulting amide bond is highly shielded by the flanking -CHF₂ groups. This steric bulk severely restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation while simultaneously protecting the amide bond from enzymatic cleavage by amidases.

-

Targeting Kinase Pockets: The lipophilic hydrogen bond donor capacity of the -CHF₂ groups makes this scaffold ideal for targeting the deep, hydrophobic ATP-binding pockets of kinases. The fluorines modulate the electron density of the aromatic ring, optimizing π-π stacking interactions with key phenylalanine or tyrosine residues in the target protein[2].

By understanding the deep physicochemical causality of 2,6-bis(difluoromethyl)benzoic acid, researchers can move beyond trial-and-error synthesis, utilizing this scaffold to rationally engineer clinical candidates with superior pharmacokinetic and pharmacodynamic profiles.

References

- ChemScene. "960249-99-4 | 2,6-Bis(difluoromethyl)benzoic acid".

- Zafrani, Y., et al. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept".

- Organic Syntheses. "Difluoromethylation of Phenols". Organic Syntheses Procedures.

Sources

Introduction: The Emergence of the Difluoromethyl Group in Medicinal Chemistry

An In-Depth Technical Guide to 2,6-Bis(difluoromethyl)benzoic Acid for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks is a pivotal strategy in modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a valuable functional moiety. Its distinct electronic and steric characteristics position it as a compelling bioisosteric replacement for functionalities such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. The introduction of a CF₂H moiety can markedly enhance metabolic stability, modulate lipophilicity, and improve target binding affinity, rendering it a critical element in the design of next-generation pharmaceuticals.[1] This guide provides a comprehensive overview of 2,6-Bis(difluoromethyl)benzoic acid, a compound featuring this promising functional group.

Core Identifiers and Chemical Properties

Detailed experimental data for 2,6-Bis(difluoromethyl)benzoic acid is not extensively available in public literature. The following table summarizes its core identifiers and basic chemical properties. For comparative purposes, data for the well-documented analogue, 2,6-Bis(trifluoromethyl)benzoic acid, is also included.

| Identifier | 2,6-Bis(difluoromethyl)benzoic acid | 2,6-Bis(trifluoromethyl)benzoic acid |

| CAS Number | 960249-99-4[2] | 24821-22-5[3] |

| Molecular Formula | C₉H₆F₄O₂[2] | C₉H₄F₆O₂[3][4] |

| Molecular Weight | 222.14 g/mol [2] | 258.12 g/mol [3] |

| IUPAC Name | 2,6-Bis(difluoromethyl)benzoic acid | 2,6-Bis(trifluoromethyl)benzoic acid[3][4] |

| SMILES | O=C(O)C=1C(=CC=CC1C(F)F)C(F)F[2] | OC(=O)c1c(cccc1C(F)(F)F)C(F)(F)F[4] |

| InChI Key | Data not available | XZNLSDPNMNWCRE-UHFFFAOYSA-N[3][4] |

| Appearance | Data not available | White crystalline powder[4] |

| Melting Point | Data not available | 136-140 °C[4] |

| Purity | ≥98%[2] | 98% |

| Storage Conditions | Sealed in dry, 2-8℃[2] | Consult supplier |

The Role of the Difluoromethyl Group in Drug Design

The CF₂H group is often described as a "lipophilic hydrogen bond donor".[1] Unlike the trifluoromethyl (CF₃) group, the CF₂H moiety possesses an acidic proton, enabling it to participate in weak hydrogen bonding. This can be critical for enhancing binding specificity with biological targets.[5] Furthermore, the introduction of a difluoromethyl group can improve a molecule's metabolic stability and membrane permeability.[5][6]

Caption: Bioisosteric role of the difluoromethyl group.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 2,6-Bis(difluoromethyl)benzoic acid is not readily found in peer-reviewed literature. However, a hypothetical synthesis can be conceptualized based on established organometallic and fluorination chemistries. For the related compound, 2,6-Bis(trifluoromethyl)benzoic acid, a synthesis method has been described by Dmowski & Piasecka-Macieiewska, which could potentially be adapted.[7][8]

Hypothetical Experimental Workflow: Synthesis of 2,6-Bis(difluoromethyl)benzoic acid

The following protocol is a conceptual workflow and should be optimized and validated in a laboratory setting.

Caption: Conceptual synthesis workflow.

Objective: To synthesize 2,6-Bis(difluoromethyl)benzoic acid from a suitable precursor.

Step-by-Step Procedure (Hypothetical):

-

Difluoromethylation of a Precursor: A potential starting material, such as 2,6-dibromotoluene, could undergo a cross-coupling reaction with a difluoromethyl source. This would likely involve a palladium or copper catalyst.

-

Purification of the Intermediate: The resulting 2,6-Bis(difluoromethyl)toluene would be isolated and purified, for example, by column chromatography.

-

Oxidation: The methyl group of the purified intermediate would then be oxidized to a carboxylic acid. This is a standard transformation that can be achieved using various strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Work-up and Purification: The reaction mixture would be acidified to protonate the carboxylate, followed by extraction and purification of the final product, 2,6-Bis(difluoromethyl)benzoic acid, likely through recrystallization.

Applications in Drug Development

While specific applications of 2,6-Bis(difluoromethyl)benzoic acid are not documented, the broader class of fluorinated benzoic acids has seen extensive use in medicinal chemistry.[9] For example, 2,6-difluorobenzoic acid has been utilized in the synthesis of antibacterial agents. The incorporation of fluorine atoms can enhance the binding of a molecule to its biological target through favorable hydrophobic interactions.

The difluoromethyl groups in 2,6-Bis(difluoromethyl)benzoic acid offer unique properties for drug design. The ability to act as a hydrogen bond donor, coupled with increased metabolic stability, makes this scaffold an attractive starting point for developing novel therapeutics. Researchers may explore its use as a building block for creating inhibitors of enzymes where hydrogen bonding and steric bulk at the ortho positions are critical for activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,6-Bis(difluoromethyl)benzoic acid is not widely available. For related compounds like 2,6-difluorobenzoic acid and 2,6-bis(trifluoromethyl)benzoic acid, the following hazards are noted:

-

Causes skin irritation.[10]

-

Causes serious eye irritation.[10]

-

May cause respiratory irritation.[10]

General Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry place.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Tobin, J. M., & Masuda, J. D. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1217. Retrieved from [Link]

-

Tobin, J. M., & Masuda, J. D. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 6), o1217. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). Retrieved from [Link]

-

Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8873. Retrieved from [Link]

-

Tobin, J. M., & Masuda, J. D. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E, 65(6), o1217. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7216-7265. Retrieved from [Link]

-

Rekha, S., et al. (2016). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Journal of Chemical Sciences, 128(1), 121-129. Retrieved from [Link]

-

University of Münster. (2024, May 16). Chemists develop new method for introducing fluorinated components into molecules. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Bis(trifluoromethyl)benzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. preprints.org [preprints.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

molecular weight and formula of 2,6-Bis(difluoromethyl)benzoic acid

An In-depth Technical Guide to 2,6-Bis(difluoromethyl)benzoic Acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Bis(difluoromethyl)benzoic acid, a fluorinated building block with significant potential in drug discovery and materials science. We will delve into its core molecular characteristics, propose a detailed synthetic pathway, outline robust analytical methods for structural verification, and explore its rationale for use in modern medicinal chemistry, grounded in the unique bioisosteric properties of the difluoromethyl group.

Core Molecular Profile

2,6-Bis(difluoromethyl)benzoic acid (CAS No. 960249-99-4) is a disubstituted aromatic carboxylic acid. The presence of two difluoromethyl (-CHF₂) groups at the ortho positions of the benzoic acid scaffold imparts distinct steric and electronic properties that are highly relevant for its application as a molecular building block.

Table 1: Physicochemical Properties of 2,6-Bis(difluoromethyl)benzoic acid

| Property | Value | Source |

| CAS Number | 960249-99-4 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| Canonical SMILES | O=C(O)C1=C(C(F)F)C=CC=C1C(F)F | [1] |

| Purity (Typical) | ≥98% | [1] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [1] |

graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.1, pad="0.5,0.5"]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontname="Arial"]; edge [penwidth=2];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents COOH_C [label="C", pos="1.5,0!"]; COOH_O1 [label="O", pos="2.2,0.5!"]; COOH_O2 [label="OH", pos="2.2,-0.5!"];

CHF2_1_C [label="C", pos="-1.5,0.866!"]; CHF2_1_H [label="H"]; CHF2_1_F1 [label="F"]; CHF2_1_F2 [label="F"];

CHF2_2_C [label="C", pos="-1.5,-0.866!"]; CHF2_2_H [label="H"]; CHF2_2_F1 [label="F"]; CHF2_2_F2 [label="F"];

// Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Bonds C1 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_O2;

C2 -- CHF2_1_C; CHF2_1_C -- CHF2_1_H; CHF2_1_C -- CHF2_1_F1; CHF2_1_C -- CHF2_1_F2;

C6 -- CHF2_2_C; CHF2_2_C -- CHF2_2_H; CHF2_2_C -- CHF2_2_F1; CHF2_2_C -- CHF2_2_F2;

// Invisible nodes for positioning {rank=same; C2; C6;} {rank=same; C3; C5;}

// Set positions for ring to be more hexagonal C1 [pos="0,1.732!"]; C2 [pos="-1.5,0.866!"]; C3 [pos="-1.5,-0.866!"]; C4 [pos="0,-1.732!"]; C5 [pos="1.5,-0.866!"]; C6 [pos="1.5,0.866!"];

// Reposition substituents based on new ring positions COOH_C [pos="0,3.2!"]; COOH_O1 [pos="-0.7,4.2!"]; COOH_O2 [pos="0.7,4.2!"];

CHF2_1_C [pos="-2.8,1.5!"]; CHF2_1_H [pos="-3.5,2.5!"]; CHF2_1_F1 [pos="-3.8,1.0!"]; CHF2_1_F2 [pos="-2.5,0.5!"];

CHF2_2_C [pos="2.8,1.5!"]; CHF2_2_H [pos="3.5,2.5!"]; CHF2_2_F1 [pos="3.8,1.0!"]; CHF2_2_F2 [pos="2.5,0.5!"];

A -> B [label="Protect Carboxyl Group"]; B -> C [label="Copper-Catalyzed Cross-Coupling"]; C -> D [label="Hydrolyze Ester"]; D -> E [label="Isolate Pure Acid"]; E -> F;

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Causality: The carboxylic acid of the starting material is protected as a methyl ester to prevent interference with the subsequent organometallic cross-coupling reaction. A copper-catalyzed reaction is an effective method for forming C-C bonds with fluorinated reagents. Finally, saponification removes the protecting group to yield the desired carboxylic acid.

-

Esterification (Protection):

-

To a solution of 2,6-dibromobenzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

-

Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-dibromobenzoate. This intermediate should be pure enough for the next step.

-

-

Difluoromethylation (Cross-Coupling):

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), combine methyl 2,6-dibromobenzoate (1.0 eq), copper(I) iodide (CuI, 2.2 eq), and potassium fluoride (KF, 4.4 eq) in dry N,N-Dimethylformamide (DMF, 0.3 M).

-

Add (difluoromethyl)trimethylsilane (TMSCF₂H, 2.5 eq) dropwise.

-

Heat the reaction mixture to 100°C and stir for 12-18 hours. Monitor progress by GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, methyl 2,6-bis(difluoromethyl)benzoate, is purified by column chromatography.

-

-

Saponification (Deprotection):

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

-

Extract the product into ethyl acetate. Dry the organic layer, filter, and concentrate to yield the crude 2,6-Bis(difluoromethyl)benzoic acid.

-

-

Final Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product with ≥98% purity.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: Workflow for analytical characterization and QC.

Protocol 1: NMR Spectroscopy

-

Rationale: NMR provides unambiguous information on the chemical environment of hydrogen, carbon, and fluorine atoms, confirming the connectivity of the molecule.

-

Method: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Expect a triplet for the two -CHF₂ protons due to coupling with the two fluorine atoms (²J_HF ≈ 50-60 Hz). Aromatic protons will appear in their characteristic region (7-8 ppm). The carboxylic acid proton will be a broad singlet.

-

¹⁹F NMR: Expect a doublet for the four fluorine atoms due to coupling with the adjacent proton (²J_HF ≈ 50-60 Hz).

-

¹³C NMR: Expect a triplet for the -CHF₂ carbons due to coupling with fluorine.

-

Protocol 2: Mass Spectrometry

-

Rationale: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental formula. [2]* Method: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Use Electrospray Ionization (ESI) in negative mode.

-

Expected Result: A prominent peak at m/z 221.02 [M-H]⁻ corresponding to the deprotonated molecule. The exact mass should align with the calculated value for C₉H₅F₄O₂⁻.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of a small molecule.

-

Method:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Detection: UV detection at ~230 nm and 274 nm. [2] * Validation: A pure sample (≥98%) will show a single major peak.

-

Applications in Medicinal Chemistry

While specific applications for 2,6-Bis(difluoromethyl)benzoic acid are not yet widely published, its structure is highly compelling for several therapeutic areas. Fluorinated benzoic acids are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). [3]For instance, related 2,6-disubstituted phenyl derivatives are utilized as scaffolds for inhibitors of enzymes and receptors where precise conformational positioning is key for activity. [4][5] Given its unique properties, this compound is an ideal candidate for:

-

Scaffold for Kinase Inhibitors: The rigid conformation can be exploited to target the hinge region of protein kinases.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, it introduces a valuable hydrogen-bond-donating lipophilic group.

-

Probes for Chemical Biology: The fluorinated tags can be used for ¹⁹F NMR-based screening and binding studies.

Safety and Handling

-

Hazard Profile: While specific toxicity data is unavailable, fluorinated organic acids should be handled with care. Assume the compound is an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always use a chemical fume hood, safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]

References

-

PubChem. 2,6-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 90618.[Link]

-

National Center for Biotechnology Information. 2,6-Bis(trifluoromethyl)benzoic acid.[Link]

-

NIST. 3,5-Bis(trifluoromethyl)benzoic acid.[Link]

-

CrystEngComm. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid...[Link]

-

ResearchGate. 2,6-Bis(trifluoromethyl)benzoic acid | Request PDF.[Link]

-

MDPI. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition...[Link]

-

National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.[Link]

-

Cheméo. Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2).[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications [mdpi.com]

- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Physicochemical Profiling of 2,6-Bis(difluoromethyl)benzoic Acid: pKa Determination and Mechanistic Insights

Executive Summary

In modern drug design and materials science, the strategic incorporation of fluorinated motifs is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 2,6-Bis(difluoromethyl)benzoic acid (CAS 960249-99-4) represents a highly specialized building block. The presence of two bulky, electron-withdrawing difluoromethyl (-CHF₂) groups at the ortho positions fundamentally alters the physicochemical profile of the core benzoic acid.

Understanding the acid dissociation constant (pKa) of this compound in aqueous media is critical. The pKa dictates the compound's ionization state at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and interaction with biological targets or metal nodes in Metal-Organic Frameworks (MOFs)[1]. This whitepaper provides a comprehensive mechanistic analysis of its acidity, extrapolates its pKa based on structural analogs, and outlines field-proven, self-validating experimental protocols for its precise determination.

Mechanistic Rationale: Electronic and Steric Drivers of Acidity

The acidity of benzoic acid derivatives is governed by the delicate interplay between inductive effects, resonance stabilization, and steric hindrance. For 2,6-bis(difluoromethyl)benzoic acid, the ortho-CHF₂ groups exert two dominant forces that drastically lower the pKa (increase acidity) relative to the unsubstituted parent compound:

-

The Inductive Effect (-I): Fluorine is the most electronegative element. The -CHF₂ groups pull electron density away from the aromatic ring and the carboxylic acid moiety through sigma bonds. This strong electron-withdrawing effect delocalizes the negative charge of the resulting carboxylate anion, stabilizing it thermodynamically[2]. A more stable conjugate base directly translates to a stronger acid[3].

-

The Steric (Ortho) Effect: The bulky -CHF₂ groups physically clash with the carboxyl group (-COOH), forcing it to twist out of coplanarity with the benzene ring. In a flat conformation, the benzene ring can donate electron density to the carboxyl group via resonance (+R effect), which destabilizes the carboxylate anion. By forcing an out-of-plane twist, the ortho substituents disrupt this resonance, isolating the carboxylate group from the ring's electron-donating influence and further enhancing acidity[3].

Unlike the trifluoromethyl (-CF₃) group, the -CHF₂ group possesses a polarized C-H bond that can act as a weak hydrogen bond donor. This unique feature can subtly alter the aqueous solvation shell of the anion, providing additional stabilization.

Logical relationship of steric and electronic effects dictating the acidity of the target compound.

Comparative Acidity and pKa Extrapolation

Because the exact experimental pKa of 2,6-bis(difluoromethyl)benzoic acid is not widely cataloged in standard empirical databases, we must extrapolate its value by benchmarking it against well-characterized structural analogs.

The table below summarizes the pKa values of relevant fluorinated benzoic acids. The acidity increases (pKa drops) as electron-withdrawing groups are added to the ortho positions.

Table 1: Comparative pKa Values of Fluorinated Benzoic Acids

| Compound | Substituent(s) | Experimental pKa | Predicted pKa | Reference |

| Benzoic Acid | None | 4.20 | - | [3] |

| 2,6-Difluorobenzoic Acid | 2,6-di-F | 2.13 | - | [3] |

| 2,6-Bis(trifluoromethyl)benzoic Acid | 2,6-di-CF₃ | - | 2.27 ± 0.50 | [4] |

| 2,6-Bis(difluoromethyl)benzoic Acid | 2,6-di-CHF₂ | - | 2.20 - 2.40 | Extrapolated |

Extrapolation Logic: The pKa of 2,6-difluorobenzoic acid is 2.13[3]. When moving to bulkier perfluoroalkyl groups, the predicted pKa of 2,6-bis(trifluoromethyl)benzoic acid sits at approximately 2.27[4]. The -CHF₂ group is slightly less electron-withdrawing than -CF₃, which would theoretically cause a marginal increase in pKa. However, the steric twist remains nearly identical. Therefore, the pKa of 2,6-bis(difluoromethyl)benzoic acid is confidently predicted to fall within the 2.20 to 2.40 range in pure water.

Advanced Methodologies for pKa Determination

Workflow for the multiplexed experimental determination of pKa in fluorinated benzoic acids.

Protocol A: Potentiometric Titration (For Sufficiently Soluble Samples)

Causality: This is the gold standard for compounds with an aqueous solubility > 1 mM. It directly measures the concentration of free protons in solution.

-

Preparation: Dissolve the compound to a 1 mM concentration in a 0.15 M KCl aqueous solution. Why: The KCl background maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, preventing non-linear baseline drift.

-

Degassing: Purge the solution with N₂ gas for 10 minutes prior to titration. Why: This removes dissolved atmospheric CO₂, which forms carbonic acid in water and artificially skews the titration curve at lower pH ranges[2].

-

Titration: Gradually add standardized 0.1 M NaOH using an automated titrator, allowing the pH reading to stabilize (dE/dt < 0.1 mV/s) after each addition[3].

-

Self-Validation & Analysis: Plot the first derivative of the pH vs. volume curve (

pH/

Protocol B: ¹⁹F NMR Titration (For Low-Solubility Samples)

Causality: Highly fluorinated compounds often aggregate or precipitate in water. ¹⁹F NMR is exquisitely sensitive and can be performed at sub-millimolar concentrations. It tracks the chemical shift (

-

Preparation: Prepare a 0.1 mM solution of the acid in a D₂O/H₂O (10:90) mixture. Prepare a series of buffered NMR tubes ranging from pH 1.0 to 5.0.

-

Acquisition: Acquire ¹⁹F NMR spectra for each pH point. The -CHF₂ signal will appear as a doublet (due to ¹H-¹⁹F geminal coupling).

-

Self-Validation & Analysis: Plot the chemical shift (

) versus the measured pH of each tube. The data must form a perfect sigmoidal curve. Fit the curve using the NMR-adapted Henderson-Hasselbalch equation[5]. If the curve is non-sigmoidal, it indicates compound aggregation or micelle formation, invalidating the run.

Protocol C: UV-Vis Spectrophotometry

Causality: The ionization of the carboxyl group alters the electronic conjugation of the benzene ring, shifting the UV absorbance spectrum.

-

Preparation: Prepare 50 µM solutions in buffers ranging from pH 1.0 to 5.0.

-

Measurement: Scan the absorbance from 200 nm to 350 nm.

-

Self-Validation & Analysis: Overlay the spectra. You must observe a strict isosbestic point (a specific wavelength where all curves intersect). The presence of an isosbestic point is a self-validating proof that only two species (the unionized acid and the ionized conjugate base) are in equilibrium, ruling out degradation[3]. Calculate the pKa by plotting absorbance at

vs. pH.

Implications in Applied Science

The highly acidic nature of 2,6-bis(difluoromethyl)benzoic acid (pKa ~2.2 - 2.4) has profound implications:

-

Pharmacokinetics: At physiological pH (7.4), the compound will be >99.99% ionized. While this guarantees high aqueous solubility in the bloodstream, it severely restricts passive diffusion across lipophilic cell membranes, necessitating active transport mechanisms for cellular uptake.

-

Materials Science: Ligands with exceptionally low pKa values are highly sought after for Solvent-Assisted Ligand Incorporation (SALI) in Metal-Organic Frameworks (MOFs). Because they are strong acids, they can easily protonate and displace weaker original capping ligands (like acetate or formate) on metal clusters, allowing for the post-synthetic modification of MOF pores[1].

References

Sources

Thermodynamic Stability of 2,6-Bis(difluoromethyl)benzoic Acid: A Technical Guide for Rational Drug Design

Executive Summary

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and acid-base thermodynamics. Among these, the 2,6-bis(difluoromethyl)benzoic acid building block represents a highly specialized structural moiety. Unlike the purely electron-withdrawing and hydrophobic trifluoromethyl (

When positioned at both the 2 and 6 (ortho) positions of a benzoic acid core, these groups create a unique thermodynamic landscape characterized by extreme conformational rigidity, enhanced conjugate base stability, and resistance to decarboxylation. This in-depth guide explores the thermodynamic drivers behind this stability, the self-validating experimental protocols used to quantify it, and its application in advanced drug design, such as the development of AAK1 inhibitors [1].

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic profile of 2,6-bis(difluoromethyl)benzoic acid is governed by a delicate interplay between steric penalties and enthalpic stabilization.

Steric Deconjugation and Rotational Entropy

In an unsubstituted benzoic acid, the lowest energy conformation dictates that the carboxylate group remains coplanar with the aromatic ring to maximize

Thermodynamically, breaking this conjugation incurs an enthalpic penalty (

Intramolecular Hydrogen Bonding (IMHB)

The out-of-plane conformation is not solely stabilized by steric trapping; it is massively reinforced by Intramolecular Hydrogen Bonding (IMHB). The highly electronegative fluorine atoms polarize the

In the 2,6-bis(difluoromethyl) system, the protons of the

Electronic Effects on pKa and Decarboxylation

Thermodynamic stability also extends to the molecule's acid-base equilibrium. The strong inductive electron-withdrawing effect (-I) of the two

Despite the strong electron-withdrawing nature of the ortho substituents—which in other systems (like ortho-nitrobenzoic acids) can lower the activation energy for thermal decarboxylation—the

Caption: Logical framework of thermodynamic stability factors for 2,6-bis(difluoromethyl)benzoic acid.

Experimental Workflows for Thermodynamic Profiling

To rigorously quantify the thermodynamic parameters of this molecule, researchers must employ self-validating analytical techniques. Below are the gold-standard protocols for evaluating its stability.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Causality & Self-Validation: To prove that conformational locking is driven by IMHB rather than purely steric bulk, this protocol measures the rotational barrier in a non-polar solvent (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of 2,6-bis(difluoromethyl)benzoic acid in 0.5 mL of anhydrous

(Sample A). Prepare a parallel control sample in -

VT-NMR Acquisition: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Acquire

and -

Lineshape Analysis: Monitor the coalescence of the diastereotopic fluorine atoms or the

protons. Use dynamic NMR lineshape fitting software (e.g., DNMR3) to extract the exchange rate constant ( -

Thermodynamic Extraction: Construct an Eyring plot by graphing

versus-

Calculate the Enthalpy of Activation (

) from the slope: -

Calculate the Entropy of Activation (

) from the y-intercept:

-

Caption: Step-by-step workflow for determining rotational thermodynamic barriers via VT-NMR.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Causality: To understand how the pre-organized stability of the 2,6-bis(difluoromethyl) motif translates to biological efficacy, ITC is used to directly measure the enthalpy of interaction upon binding to a target, allowing the precise deconvolution of

Step-by-Step Methodology:

-

Buffer Matching: Dialyze the target protein against the exact assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the final dialysate to dissolve the 2,6-bis(difluoromethyl)benzoic acid ligand to prevent heat-of-mixing artifacts.

-

Degassing: Degas both solutions under a vacuum for 10 minutes at a temperature slightly below the experimental run temperature to prevent bubble formation.

-

Titration Execution: Load the sample cell with the target protein (10

) and the injection syringe with the ligand (100 -

Data Fitting: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the resulting isotherm to a one-site binding model to extract the dissociation constant (

),

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters of the 2,6-bis(difluoromethyl)benzoic acid motif compared to standard unsubstituted benzoic acid, illustrating the profound impact of ortho-fluorination.

| Thermodynamic Parameter | Benzoic Acid (Reference) | 2,6-Bis(difluoromethyl)benzoic Acid | Mechanistic Driver |

| 4.20 | ~2.80 | Strong -I inductive effect of two | |

| Rotational Barrier ( | < 3 kcal/mol | > 14 kcal/mol | Steric clash and strong |

| Conformational Entropy ( | High (Free rotation) | Low (Pre-organized) | Ortho-substitution locks the dihedral angle, minimizing entropic penalty upon target binding. |

| IMHB Enthalpy ( | N/A | -2.5 to -4.0 kcal/mol | Electrostatic attraction between polarized |

References

-

Title: Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain. Source: Journal of Medicinal Chemistry (2022) URL: [Link]

-

Title: Equilibrium structures, proton affinities, and ionization potentials of the fluoroacetones. Source: Canadian Journal of Chemistry (1986) URL: [Link]

-

Title: Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Source: PubMed Central (PMC) / Journal of Computer-Aided Molecular Design (2010) URL: [Link]

Navigating Lipophilicity: A Technical Guide to the Evaluation of 2,6-Bis(difluoromethyl)benzoic Acid

An In-depth Analysis of Lipophilicity and the Octanol-Water Partition Coefficient (LogP) for Drug Discovery Professionals

Executive Summary

Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] This technical guide provides a comprehensive overview of lipophilicity and its quantitative descriptor, the octanol-water partition coefficient (LogP). With a specific focus on 2,6-Bis(difluoromethyl)benzoic acid, this document delves into the theoretical underpinnings of lipophilicity, explores established experimental and computational methodologies for LogP determination, and presents a practical guide for researchers and scientists in the field of drug development. Through a combination of in-depth analysis, detailed protocols, and predictive modeling, this guide aims to equip professionals with the necessary knowledge to effectively evaluate and modulate the lipophilicity of novel chemical entities.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount consideration in the design and development of new therapeutic agents.[2] This property governs a multitude of absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug, including its ability to permeate biological membranes, bind to plasma proteins, and interact with its target receptors.[1][3] An optimal level of lipophilicity is crucial for achieving desired therapeutic efficacy and minimizing off-target effects.[1][4]

The octanol-water partition coefficient, expressed as its logarithm (LogP), is the most widely accepted metric for quantifying lipophilicity.[2][4] It represents the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2][3] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3]

The significance of LogP is underscored by its inclusion in predictive models of drug-likeness, such as Lipinski's Rule of Five, which suggests that orally administered drugs should ideally have a LogP value not exceeding 5.[1][3] However, the optimal LogP is often target and indication-specific. For instance, drugs targeting the central nervous system (CNS) generally require a higher lipophilicity (LogP around 2) to effectively cross the blood-brain barrier.[3]

Methodologies for Determining LogP

The determination of LogP can be approached through both experimental and computational methods. Each approach offers distinct advantages and is suited to different stages of the drug discovery pipeline.

Experimental Determination of LogP

2.1.1. The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most direct technique for measuring LogP.[2][5] It involves dissolving the compound of interest in a biphasic system of n-octanol and water, followed by vigorous shaking to allow for partitioning between the two phases until equilibrium is reached.[2][5] The concentrations of the compound in each phase are then determined, typically using analytical techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC), and the LogP is calculated from the ratio of these concentrations.

While considered the gold standard for its accuracy, the shake-flask method has several limitations. It is labor-intensive, time-consuming, and requires a relatively large amount of pure compound.[5] Furthermore, its accuracy is generally limited to a LogP range of -2 to 4.[5]

A Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

-

Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents and allowing the phases to separate.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.

-

Cap the tube and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation of LogP:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

Experimental Workflow: Shake-Flask Method

Sources

Advanced Technical Whitepaper & Safety Data Sheet (SDS): 2,6-Bis(difluoromethyl)benzoic acid

Executive Summary: The Strategic Role of the Difluoromethyl Bioisostere

In modern drug discovery and medicinal chemistry, the strategic incorporation of fluorinated motifs is a highly validated approach to modulate lipophilicity, metabolic stability, and target affinity. 2,6-Bis(difluoromethyl)benzoic acid (CAS: 960249-99-4) represents a premium building block in this paradigm[1].

The difluoromethyl (

Physicochemical Profiling & Structural Implications

The physical properties of 2,6-Bis(difluoromethyl)benzoic acid dictate its behavior in both biological systems and synthetic reactors. The dual ortho-

Table 1: Physicochemical & Structural Data

| Parameter | Specification | Structural Implication |

| CAS Number | 960249-99-4 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | High fluorine content drives lipophilicity and membrane permeability. | |

| Molecular Weight | 222.14 g/mol | Optimal MW for fragment-based drug design[1]. |

| SMILES | O=C(O)C=1C(=CC=CC1C(F)F)C(F)F | 2,6-substitution creates extreme steric shielding around the carboxylate[1]. |

| Storage | 2-8°C, Inert Atmosphere | Prevents gradual ambient degradation and moisture ingress[1]. |

Hazard Identification & Mechanistic Toxicology

Unlike standard SDS documents that merely list hazards, it is critical for scientists to understand the causality behind the toxicity profile of 2,6-Bis(difluoromethyl)benzoic acid.

Mechanistic Toxicology : The heightened acidity of this compound—driven by the four highly electronegative fluorine atoms—is the primary engine of its hazard profile. Upon contact with physiological moisture (e.g., sweat, tears, mucosal fluids), the acid rapidly dissociates, causing a localized drop in pH. This abrupt acidification protonates local cellular proteins, leading to conformational disruption and tissue irritation. Notably, the

Table 2: GHS Hazard Specifications & Toxicological Causality

| GHS Class | Hazard Statement | Mechanistic Causality |

| Skin Irrit. 2 | H315: Causes skin irritation | Localized pH drop denatures epidermal proteins upon contact with sweat[4]. |

| Eye Irrit. 2 | H319: Causes serious eye irritation | Rapid dissociation in lacrimal fluid causes acute corneal inflammation[4]. |

| STOT SE 3 | H335: May cause respiratory irritation | Inhalation of microcrystalline dust irritates the mucosal lining of the respiratory tract[4]. |

Precautionary Directives :

-

P261 : Avoid breathing dust/fumes.

-

P280 : Wear protective laboratory coat, nitrile gloves, and safety goggles.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Figure 1: Mechanistic exposure pathways and targeted first-aid responses.

Safe Handling, Storage, and Stability Protocols

To maintain the integrity of the compound and ensure laboratory safety, the following self-validating storage system must be employed:

-

Atmospheric Control : Store the compound in a desiccator backfilled with high-purity Argon. The highly activated carboxylic acid can act as a hygroscopic sink; moisture ingress will lead to clumping and inaccurate mass measurements during assay preparation.

-

Thermal Regulation : Maintain storage at 2-8°C[1]. While the C-F bonds are thermodynamically stable, minimizing thermal energy prevents any potential slow-acting decarboxylation pathways over long-term storage.

-

Validation : Before use, verify the physical state. The material should be a free-flowing powder. If clumping is observed, dry under high vacuum (0.1 mbar) for 4 hours prior to reaction setup to ensure stoichiometric accuracy.

Experimental Workflows: Overcoming Steric Hindrance in Amide Coupling

A primary application of 2,6-Bis(difluoromethyl)benzoic acid is its conversion into amides for structure-activity relationship (SAR) studies. However, the extreme steric shielding provided by the two ortho-

Causality of Failure : Standard carbodiimides (like EDC or DCC) form an O-acylisourea intermediate. Because the bulky

The Solution : Utilizing 5 generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the leaving group provides an intramolecular hydrogen bond that anchors and directs the incoming amine, drastically lowering the activation energy barrier despite the steric bulk[5].

Table 3: Comparative Coupling Reagent Efficiency

| Coupling System | Intermediate Formed | Steric Tolerance | Typical Yield |

| EDC / HOBt | O-acylisourea | Low | < 20% |

| SOCl2 / DMF | Acyl Chloride | High | 60 - 75% |

| HATU / DIPEA | HOAt Ester | Very High | 85 - 95% |

Step-by-Step Protocol: HATU-Mediated Amide Coupling

-

Preparation : In an oven-dried flask under Argon, dissolve 2,6-Bis(difluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base ensures complete deprotonation of the sterically hindered acid.

-

Activation : Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes.

-

Self-Validating Step: Quench a 5

L aliquot of the mixture in 50

-

-

Amine Addition : Add the target amine (1.1 eq) dropwise. Stir for 4-12 hours depending on the nucleophilicity of the amine.

-

Workup : Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated

, and brine. Dry over

Figure 2: Sterically hindered amide coupling workflow utilizing HATU activation.

References

- Title: 960249-99-4 | 2,6-Bis(difluoromethyl)

- Source: PubMed Central (PMC)

- Title: Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery Source: Taylor & Francis Online URL

- Title: Buy 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid (EVT-3101858)

- Title: 55805-21-5|4-(Difluoromethyl)

- Source: PubMed Central (PMC)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 55805-21-5|4-(Difluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. evitachem.com [evitachem.com]

solubility of 2,6-Bis(difluoromethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Bis(difluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,6-bis(difluoromethyl)benzoic acid in organic solvents. In the absence of extensive empirical data in publicly accessible literature, this document leverages fundamental principles of physical chemistry and extrapolates from the known properties of analogous compounds to predict solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for this compound of interest. This guide is structured to provide both theoretical understanding and practical application for scientists and professionals in drug development and chemical research.

Introduction: The Significance of Solubility in Drug Development

The bioavailability and efficacy of a potential drug candidate are intrinsically linked to its solubility. For a compound like 2,6-bis(difluoromethyl)benzoic acid, understanding its solubility profile across a range of organic solvents is critical for various stages of the drug development pipeline, including:

-

Formulation Development: Selecting appropriate solvents for creating stable and effective drug formulations.

-

Purification: Designing efficient crystallization and chromatographic purification processes.

-

In vitro and in vivo studies: Ensuring the compound can be dissolved in a suitable vehicle for biological assays.

The unique structural features of 2,6-bis(difluoromethyl)benzoic acid, namely the electron-withdrawing difluoromethyl groups and the acidic carboxylic acid moiety, present a distinct solubility challenge that necessitates a detailed investigation.

Physicochemical Properties and Predicted Solubility Profile

Key Molecular Features

-

Molecular Formula: C₉H₆F₄O₂[1]

-

Molecular Weight: 222.14 g/mol [1]

-

Structure: A benzoic acid core with two difluoromethyl groups at the 2 and 6 positions.

-

Polarity: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, while the benzene ring and difluoromethyl groups (-CHF₂) contribute to its nonpolar character. The fluorine atoms increase the molecule's overall polarity compared to a non-fluorinated analog.

The principle of "like dissolves like" is a cornerstone of predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

Predicted Solubility in Common Organic Solvents

Based on the molecular structure, we can predict the solubility of 2,6-bis(difluoromethyl)benzoic acid in various classes of organic solvents. The following table summarizes these predictions, categorizing solvents by their polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The polarity of these solvents can also accommodate the polar difluoromethyl groups. Benzoic acid, a related compound, shows high solubility in ethanol.[3][4] |

| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | These solvents can accept hydrogen bonds from the carboxylic acid and have dipoles that can interact with the polar C-F bonds. Benzoic acid is reported to be soluble in acetone and has very high solubility in DMF and DMSO.[5][6] |

| Nonpolar Solvents | Hexane, Toluene | Low | The overall polarity of 2,6-bis(difluoromethyl)benzoic acid, primarily due to the carboxylic acid and difluoromethyl groups, is too high to be effectively solvated by nonpolar solvents. Benzoic acid exhibits low solubility in heptane and cyclohexane.[3][4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate polarity. While they may not effectively solvate the highly polar carboxylic acid group, they can interact with the aromatic ring and the difluoromethyl groups. Benzoic acid has been shown to have reasonable solubility in chloroform.[3][4] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative data, a robust experimental protocol is essential. The Isothermal Saturation Method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[7]

Isothermal Saturation Method Workflow

The following diagram illustrates the key steps in the Isothermal Saturation Method.

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Experimental Protocol

Materials:

-

2,6-Bis(difluoromethyl)benzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with tight-fitting caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge or syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-bis(difluoromethyl)benzoic acid to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.[7]

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure that equilibrium solubility is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[7]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, either:

-

Centrifuge the vial and take the sample from the clear supernatant.

-

Filter the supernatant through a syringe filter compatible with the organic solvent.

-

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh a known volume of the clear saturated solution.

-

Evaporate the solvent under reduced pressure.

-

Weigh the remaining solid residue.

-

-

HPLC Method (Recommended for higher accuracy):

-

Prepare a calibration curve of known concentrations of 2,6-bis(difluoromethyl)benzoic acid in the chosen solvent.

-

Dilute the saturated solution sample to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric: Solubility (g/L) = (mass of residue in g / volume of solution evaporated in L)

-

HPLC: Solubility (g/L) = (Concentration from calibration curve in g/L) x (Dilution factor)

-

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and decision-making process in a typical solubility study.

Caption: Logical workflow for a solubility investigation.

Conclusion

While direct experimental data for the solubility of 2,6-bis(difluoromethyl)benzoic acid in organic solvents is currently limited, a systematic approach based on its physicochemical properties and established analytical methodologies can provide the necessary insights for its application in research and drug development. The predicted high solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents, provides a strong starting point for experimental verification. The detailed protocol provided in this guide offers a robust framework for generating the high-quality, quantitative data required for informed decision-making in formulation, purification, and biological testing.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds - Chemistry.

- Vertex AI Search. (n.d.). Classification of organic compounds By solubility.

- BenchChem. (n.d.). Solubility of Solvent Blue 35 in organic solvents.

- ChemScene. (n.d.). 2,6-Bis(difluoromethyl)benzoic acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Scribd. (2015, January 12). Benzoic Acid Solubility in Solvents.

- University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.

Sources

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 2,6-Bis(difluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after.[1] Among the various fluorine-containing moieties, the difluoromethyl (CHF₂) group is of particular interest. It can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, influencing molecular conformations and interactions.

2,6-Bis(difluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and a compound of interest for structural and analytical studies. The characterization of such molecules relies heavily on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being paramount. Specifically, ¹⁹F NMR offers a direct and highly sensitive window into the electronic environment of the fluorine nuclei within a molecule.[2]

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the ¹⁹F NMR chemical shifts of 2,6-bis(difluoromethyl)benzoic acid. We will delve into the theoretical underpinnings of ¹⁹F NMR, predict the spectral characteristics of the title compound, provide a robust experimental protocol for its analysis, and discuss the interpretation of the resulting data. This guide is designed to be a practical and authoritative resource for researchers engaged in the synthesis, characterization, and application of fluorinated molecules.

The Power of ¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR spectroscopy for several reasons:

-

100% Natural Abundance: The ¹⁹F isotope is the only naturally occurring isotope of fluorine, which provides maximum sensitivity without the need for isotopic enrichment.[3]

-

High Gyromagnetic Ratio: Its high gyromagnetic ratio results in a strong NMR signal, making it one of the most sensitive NMR-active nuclei, second only to ¹H.[3]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR can span over 800 ppm, which is significantly larger than for ¹H NMR. This wide dispersion minimizes signal overlap and enhances the resolution of individual fluorine environments.[1]

The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure and conformation.[3] Factors such as the electronegativity of neighboring atoms, resonance effects, and through-space interactions can all profoundly influence the observed chemical shift.[4]

Predicting the ¹⁹F NMR Spectrum of 2,6-Bis(difluoromethyl)benzoic Acid

Expected Chemical Shift

The chemical shift of the fluorine atoms in the two difluoromethyl groups is expected to be influenced by several factors:

-

Hybridization of the Attached Carbon: The fluorine atoms are attached to an sp³-hybridized carbon, which is in turn bonded to an sp²-hybridized carbon of the benzene ring.

-

Electron-Withdrawing Nature of the Carboxylic Acid: The ortho-carboxylic acid group is electron-withdrawing, which will deshield the fluorine nuclei and cause a downfield shift.

-

Intramolecular Interactions: There is a potential for through-space interactions between the fluorine atoms of the CHF₂ groups and the carboxylic acid group, which can influence the chemical shift.

Based on typical chemical shift ranges for difluoromethyl groups attached to aromatic rings, we can predict the ¹⁹F chemical shift for 2,6-bis(difluoromethyl)benzoic acid to be in the range of -110 to -130 ppm (relative to CFCl₃).

Expected Multiplicity (J-Coupling)

The most significant feature of the ¹⁹F NMR spectrum of 2,6-bis(difluoromethyl)benzoic acid will be the splitting pattern arising from spin-spin coupling (J-coupling).

-

¹JFH Coupling (Geminal Coupling): The two fluorine atoms in each CHF₂ group are coupled to the geminal proton. This will result in a triplet for the ¹⁹F signal, as the two equivalent fluorine nuclei are split by the single proton (n+1 rule, where n=1). The magnitude of the geminal ¹JFH coupling constant is typically in the range of 50-60 Hz .

-

Long-Range Couplings: Long-range couplings in ¹⁹F NMR are common.[5] We might observe smaller couplings to the aromatic protons, which would further split the triplet into a more complex multiplet. However, the dominant feature will be the triplet from the geminal ¹H coupling.

Due to the symmetry of the molecule, the two CHF₂ groups are chemically equivalent, and therefore we expect to see a single triplet in the ¹⁹F NMR spectrum.

Comparison with 2,6-Bis(trifluoromethyl)benzoic Acid

To further refine our prediction, we can compare it with the known data for the structurally similar compound, 2,6-bis(trifluoromethyl)benzoic acid. In this molecule, the two CF₃ groups are also chemically equivalent and give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift for the CF₃ groups in a similar compound, 3,5-bis(trifluoromethyl)benzoic acid, is reported to be in the range of -61 to -66 ppm.

The upfield shift of the CHF₂ group in our target molecule compared to the CF₃ group in the analogue is expected. The replacement of a fluorine atom with a less electronegative hydrogen atom leads to increased shielding of the remaining fluorine nuclei.

The following table summarizes the predicted and comparative ¹⁹F NMR data:

| Compound | Functional Group | Predicted/Reported Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity | Key Coupling Constant (Hz) |

| 2,6-Bis(difluoromethyl)benzoic acid | -CHF₂ | -110 to -130 | Triplet | ¹JFH ≈ 50-60 |

| 2,6-Bis(trifluoromethyl)benzoic acid | -CF₃ | ~ -60 to -70 | Singlet | N/A |

Experimental Protocol for ¹⁹F NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of 2,6-bis(difluoromethyl)benzoic acid.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices for fluorinated organic molecules include deuterated chloroform (CDCl₃), deuterated acetone ((CD₃)₂CO), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shift, so it is crucial to report the solvent used.[4]

-

Concentration: Prepare a solution of approximately 5-10 mg of 2,6-bis(difluoromethyl)benzoic acid in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): For accurate chemical shift referencing, an internal standard can be added. A common standard for ¹⁹F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63 ppm.

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup

-

Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

Acquisition Parameters

The following is a set of recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for your specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg | A standard one-pulse experiment. |

| Spectral Width (SW) | 200 ppm | To ensure the entire ¹⁹F NMR spectrum is observed. |

| Transmitter Frequency Offset (O1P) | -120 ppm | Centered on the predicted chemical shift of the CHF₂ groups. |

| Acquisition Time (AQ) | 1-2 s | To obtain good digital resolution. |

| Relaxation Delay (D1) | 2-5 s | To allow for full relaxation of the fluorine nuclei between scans. |

| Number of Scans (NS) | 16-64 | To achieve a good signal-to-noise ratio. The high sensitivity of ¹⁹F may require fewer scans. |

| Pulse Width (P1) | Calibrated 90° pulse | To ensure maximum signal intensity. |

| Decoupling | Proton-decoupled and proton-coupled spectra should be acquired. | A proton-decoupled spectrum will show a singlet, confirming the chemical equivalence of the CHF₂ groups. A proton-coupled spectrum will show the characteristic triplet. |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to an internal standard or externally to CFCl₃ at 0 ppm.

-

Integration: Integrate the signal to determine the relative number of fluorine atoms.

Workflow and Data Interpretation

The overall workflow for the ¹⁹F NMR analysis of 2,6-bis(difluoromethyl)benzoic acid can be visualized as follows:

Caption: Logic for spectral interpretation.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹⁹F NMR chemical shifts of 2,6-bis(difluoromethyl)benzoic acid. While experimental data for this specific compound is not widely published, we have leveraged fundamental principles of NMR spectroscopy and comparative data from a close structural analogue to predict its key spectral features. The provided experimental protocol offers a robust framework for researchers to acquire high-quality ¹⁹F NMR data for this and similar fluorinated compounds. The unique sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable tool for the unambiguous characterization of fluorinated molecules, providing critical insights for drug discovery and development professionals. As the synthesis and application of novel fluorinated compounds continue to expand, a thorough understanding of their NMR properties will remain essential for advancing chemical and biomedical research.

References

-

Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. (2019). Bureau International des Poids et Mesures. [Link]

-

2,6-Bis(trifluoromethyl)benzoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1217. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journals, 8(11), 178-193. [Link]

-

2,6-Bis(trifluoromethyl)benzoic acid. (2009). ResearchGate. [Link]

-

19Flourine NMR. (n.d.). Weizmann Institute of Science. [Link]

-

3.3 - Supertesting set 19F NMR. (2021). Imperial College London. [Link]

-

¹⁹F NMR as a tool in chemical biology. (2021). Beilstein Journal of Organic Chemistry, 17, 293–318. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

Sources

- 1. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2'-Deoxyguanosine(961-07-9) 1H NMR [m.chemicalbook.com]

- 4. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 5. 2,6-Bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Amide Coupling Protocols for 2,6-Bis(difluoromethyl)benzoic acid

Executive Summary

2,6-Bis(difluoromethyl)benzoic acid (CAS: 960249-99-4) is a highly specialized, electronically deactivated, and sterically hindered building block utilized in modern drug discovery[]. The incorporation of ortho-difluoromethyl (-CHF₂) groups provides unique conformational locking, enhanced lipophilicity, and metabolic stability. However, these same structural features render standard amide bond formation exceptionally difficult. This application note details the mechanistic challenges associated with this substrate and provides validated, step-by-step protocols to achieve high-yielding amidation even with poorly nucleophilic amines.